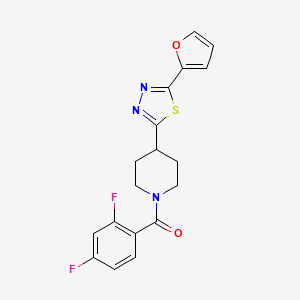

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c19-12-3-4-13(14(20)10-12)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUJTTUXWDLHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and an appropriate carboxylic acid derivative. The furan ring can be introduced via a cyclization reaction involving a suitable precursor. The piperidine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.

Scientific Research Applications

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()

- Structural Differences: Replaces the 2,4-difluorophenyl group with a 4-fluorophenyl and introduces a thiazolidinone ring instead of a piperidine-methanone system.

- Functional Impact: The thiazolidinone core may enhance hydrogen-bonding capacity compared to the piperidine-methanone scaffold.

- Synthesis : Prepared via cyclocondensation, differing from the target compound’s likely multi-step nucleophilic substitution pathway .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Structural Similarities : Shares the 2,4-difluorophenyl group but incorporates a triazole-thioether linkage and a sulfonylphenyl substituent.

- The sulfonyl group introduces strong electron-withdrawing effects, which may reduce membrane permeability compared to the furan-thiadiazole system.

- Synthesis : Utilizes sodium ethoxide-mediated α-halogenated ketone coupling, a method applicable to the target compound’s synthesis .

Thiadiazole vs. Oxadiazole Derivatives

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()

- Structural Differences : Replaces the thiadiazole with an oxadiazole and substitutes the piperidine with a 4-methylpiperidine.

- The methyl group on piperidine increases hydrophobicity, which may enhance blood-brain barrier penetration.

- Synthesis : Likely involves nucleophilic substitution similar to the target compound but with oxadiazole precursors .

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()

- Structural Differences : Substitutes furan with a dihydrobenzodioxin group, increasing steric bulk and oxygen content.

- Functional Impact :

Piperidine-Containing Analogs

Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazoles ()

- Structural Differences : Features a thiazole ring instead of thiadiazole and incorporates triazole substituents.

- Functional Impact: The planar conformation of the thiazole-triazole system may improve stacking interactions with flat binding pockets.

Research Findings and Implications

- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives generally exhibit higher metabolic stability due to sulfur’s lower electronegativity compared to oxygen, making them preferable for drug design .

- Fluorine Substitution: 2,4-Difluorophenyl groups improve lipophilicity and resistance to oxidative metabolism compared to mono-fluorinated analogs .

- Piperidine Flexibility : Piperidine scaffolds enhance conformational adaptability, aiding in target engagement across diverse binding sites .

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

| Technique | Key Peaks/Parameters | Application to Target Compound | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.8–8.2 (thiadiazole H), δ 6.3–6.7 (furan H) | Confirm regiochemistry of substituents | |

| HRMS | [M+H]⁺ = 424.0923 | Verify molecular formula | |

| IR | 1680 cm⁻¹ (C=O) | Detect ketone group integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.